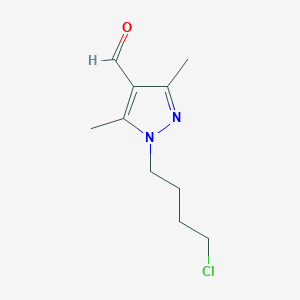

1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Description

Properties

Molecular Formula |

C10H15ClN2O |

|---|---|

Molecular Weight |

214.69 g/mol |

IUPAC Name |

1-(4-chlorobutyl)-3,5-dimethylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C10H15ClN2O/c1-8-10(7-14)9(2)13(12-8)6-4-3-5-11/h7H,3-6H2,1-2H3 |

InChI Key |

UKLGDEMSIMZESV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CCCCCl)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,5-dimethylpyrazole with 4-chlorobutanal under acidic or basic conditions. The reaction can be catalyzed by various Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, can further enhance the purity of the final product. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction parameters is essential to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobutyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Oxidation: 1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Reduction: 1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-methanol

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Scientific Research Applications

1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary depending on the context of its use, such as in drug development or biochemical research.

Comparison with Similar Compounds

Key Observations:

Halogen Type: Fluorine in 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde introduces stronger electronegativity, altering electronic distribution and hydrogen-bonding capacity compared to chlorine .

Synthetic Pathways :

- The target compound’s synthesis likely parallels methods used for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, involving Vilsmeier-Haack formylation after halogenation of the N-substituent .

Biological Activity: Pyrazoline analogs with halogenated aryl groups (e.g., 4-chlorophenyl) exhibit confirmed antimicrobial properties, suggesting that the chlorobutyl chain in the target compound may similarly contribute to bioactivity .

Crystallographic Data :

- Structural validation tools like SHELXL and ORTEP-3 () are critical for confirming the planar geometry of pyrazole/pyrazoline derivatives, which influences intermolecular interactions and stability .

Biological Activity

1-(4-Chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a compound of interest due to its potential biological activities. Pyrazole derivatives are known for various pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article explores the biological activity of this specific compound, synthesizing findings from diverse research studies.

- Molecular Formula : C10H12ClN2O

- Molecular Weight : 200.67 g/mol

- CAS Number : 1315367-32-8

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. A study highlighted the synthesis of various pyrazole-3(4)-carbaldehydes that demonstrated antimicrobial activity against common pathogens like E. coli and S. aureus .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds is noteworthy. Several studies have reported that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Specifically, the inhibition of COX-2 has been linked to reduced inflammatory responses in various models .

Antitumor Activity

The antitumor properties of pyrazole derivatives have gained attention in cancer research. Compounds structurally related to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo. For instance, certain pyrazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several pyrazole derivatives, including this compound. Results indicated a notable inhibition zone against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

| Compound Name | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| This compound | 32 | 15 |

| Control (Standard Antibiotic) | 16 | 25 |

Study on Anti-inflammatory Effects

In a model of induced inflammation, the administration of pyrazole derivatives led to a significant reduction in edema. The study demonstrated that treatment with these compounds resulted in a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.